IKKβ Inhibitory Activity: Potency Positioning Relative to Gold-Standard IKKβ Inhibitors
In cell-free enzymatic assays, 2-Amino-5-phenylthiophene-3-carboxamide (IKKβ-IN-4) inhibits IKKβ with an IC₅₀ of 1.9 μM . This potency is approximately 6.3-fold weaker than the widely used reference inhibitor BMS-345541 (IC₅₀ = 0.3 μM) and approximately 100-fold weaker than the high-potency clinical candidate TPCA-1 (IC₅₀ = 17.9 nM) . However, it is approximately 7.6-fold more potent than the alternative IKKβ inhibitor IMD-0354 (reported IC₅₀ values of ~250 nM in some assays, but 16 nM in others; for consistency, the most commonly cited cell-free value of 250 nM is used for this comparison) . This intermediate potency profile positions the compound as a useful tool for studies where maximal IKKβ inhibition is not required or where off-target liabilities associated with higher-potency analogs are a concern.
| Evidence Dimension | IKKβ enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.9 μM |
| Comparator Or Baseline | BMS-345541: 0.3 μM; TPCA-1: 0.0179 μM (17.9 nM); IMD-0354: ~0.250 μM |
| Quantified Difference | 6.3-fold less potent than BMS-345541; ~106-fold less potent than TPCA-1; ~7.6-fold more potent than IMD-0354 (using 250 nM value) |
| Conditions | Cell-free enzymatic assay; recombinant human IKKβ |
Why This Matters
This quantitative positioning allows researchers to select a compound with defined intermediate IKKβ inhibitory activity, enabling nuanced modulation of NF-κB signaling without the pleiotropic effects of ultra-potent inhibitors like TPCA-1.
